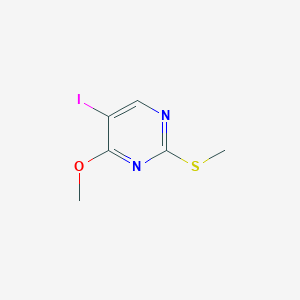
5-Iodo-4-methoxy-2-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that contains iodine, methoxy, and methylsulfanyl functional groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-2-(methylthio)pyrimidine typically involves the iodination of 4-methoxy-2-(methylsulfanyl)pyrimidine. One common method is the reaction of 4-methoxy-2-(methylsulfanyl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), and solvents (e.g., toluene, DMF).
Major Products
Substitution Reactions: Products include 4-methoxy-2-(methylsulfanyl)pyrimidine derivatives with various substituents replacing the iodine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl or vinyl derivatives of 4-methoxy-2-(methylsulfanyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-methoxy-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of organic semiconductors or other materials with specific electronic properties.
Chemical Biology: It can serve as a probe for studying biological processes involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific proteins. The iodine and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. The methoxy group can also influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-(methylsulfanyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine: Similar to the iodo compound but with a bromine atom, which can affect its reactivity and the types of reactions it undergoes.
5-Chloro-4-methoxy-2-(methylsulfanyl)pyrimidine:
Uniqueness
5-Iodo-4-methoxy-2-(methylthio)pyrimidine is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity can be leveraged to introduce a wide variety of functional groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-iodo-4-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYPTHBPJYVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














